An In-depth Technical Guide to 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0)
An In-depth Technical Guide to 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available biological data for 1-methyl-1H-imidazole-5-carboxylic acid, serving as a valuable resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-1H-imidazole-5-carboxylic acid is presented below. It is important to note that there are some discrepancies in the reported melting points, which may be indicative of variations in purity or measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 41806-40-0 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 192-228 °C | [1] |
| Boiling Point (Predicted) | 399.1 ± 15.0 °C | N/A |
| pKa (Predicted) | 1.91 ± 0.25 | N/A |
| Solubility | Soluble in water | [3] |
| Physical Form | Solid | [1] |
Spectroscopic Data
Synthesis
A definitive, detailed experimental protocol for the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2).[2]
A general experimental protocol for such a hydrolysis is outlined below. This should be considered a representative method and may require optimization.
Experimental Protocol: Hydrolysis of Methyl 1-methyl-1H-imidazole-5-carboxylate
Materials:
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Methyl 1-methyl-1H-imidazole-5-carboxylate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water (H₂O)
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Ethanol (optional, as a co-solvent)
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Hydrochloric acid (HCl) for acidification
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
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Dissolution: Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in an appropriate solvent, such as water or a mixture of water and ethanol.
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Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Reaction Monitoring: Heat the reaction mixture, for example, at reflux, and monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a co-solvent like ethanol was used, remove it under reduced pressure.
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Carefully acidify the aqueous solution with hydrochloric acid to a pH where the carboxylic acid precipitates. The exact pH will depend on the pKa of the product.
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Collect the precipitated solid by filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain 1-methyl-1H-imidazole-5-carboxylic acid of high purity.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
The following diagram illustrates the general workflow for the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid via ester hydrolysis.
Biological Activity and Signaling Pathways
There is currently a lack of specific data in the public domain regarding the biological activity and effects on signaling pathways of 1-methyl-1H-imidazole-5-carboxylic acid. Research on structurally related imidazole-containing compounds has shown a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[4] For instance, certain imidazole derivatives have been investigated as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. However, it is crucial to note that these findings are not directly transferable to 1-methyl-1H-imidazole-5-carboxylic acid, and dedicated biological screening of this specific compound is required to determine its activity profile.
The following diagram depicts a conceptual relationship between the core chemical structure and its potential, yet unconfirmed, biological applications based on the activities of related compounds.
Safety Information
According to available safety data sheets, 1-methyl-1H-imidazole-5-carboxylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-methyl-1H-imidazole-5-carboxylic acid is a readily accessible imidazole derivative. While there is a foundation of physicochemical data, further experimental verification of properties such as melting point and solubility is warranted. The primary gap in the current knowledge base is the lack of published experimental spectroscopic data and specific biological activity information. The synthetic route via hydrolysis of the corresponding methyl ester is highly plausible and provides a clear path for obtaining this compound for further study. This technical guide highlights the need for additional research to fully characterize 1-methyl-1H-imidazole-5-carboxylic acid and to explore its potential applications in drug discovery and development.
References
- 1. 1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0 [sigmaaldrich.com]
- 2. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-1H-imidazole-5-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
